

A Comprehensive Technical Guide to 2-Methylveratraldehyde for Advanced Research Applications

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Compound of Interest

Compound Name: **2-Methylveratraldehyde**

Cat. No.: **B1611477**

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This document serves as an in-depth technical guide on the physical and chemical properties of **2-Methylveratraldehyde** (also known as 2,3-dimethoxy-6-methylbenzaldehyde). It is designed for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this versatile aromatic aldehyde for applications in organic synthesis and materials science. This guide goes beyond a simple recitation of data, providing expert insights into the causality behind its properties and practical, field-tested protocols for its analysis.

Core Molecular Profile and Physicochemical Properties

2-Methylveratraldehyde is a substituted benzaldehyde characterized by the presence of an aldehyde group, two adjacent methoxy groups, and a methyl group on the aromatic ring. This specific arrangement of electron-donating groups (methoxy and methyl) and an electron-withdrawing group (aldehyde) imparts a unique electronic and steric profile, which dictates its reactivity and physical behavior. The ortho-methyl group, in particular, introduces significant steric hindrance around the aldehyde, a critical factor to consider in synthetic planning.

Table 1: Key Physicochemical Properties of **2-Methylveratraldehyde**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}O_3$	
Molecular Weight	180.20 g/mol	
CAS Number	57053-03-9	
Appearance	Off-white to light yellow crystalline solid	
Melting Point	69-71 °C	
Boiling Point	285.6 ± 20.0 °C (at 760 mmHg)	
Density	1.124 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in ethanol, chloroform, and ethyl acetate. Sparingly soluble in water.	

The structural arrangement of its functional groups is visualized below.

Caption: Molecular structure of **2-Methylveratraldehyde**.

Analytical Characterization: Protocols and Interpretation

Accurate characterization is the bedrock of reliable research. The following section details standard analytical protocols and provides expert interpretation of the expected results, ensuring a self-validating system for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

- 1H NMR Analysis: The proton NMR spectrum provides a clear fingerprint. Key expected signals include:

- A singlet for the aldehyde proton (CHO) at δ 9.5-10.5 ppm. Its downfield shift is characteristic of deshielding by the carbonyl group.
- Two distinct singlets for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm.
- A singlet for the methyl protons (CH₃) at δ 2.3-2.6 ppm.
- Two doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two aromatic protons, showing ortho-coupling.

- ¹³C NMR Analysis: The carbon spectrum complements the proton data:
 - The aldehyde carbonyl carbon (C=O) will appear significantly downfield, around δ 190-195 ppm.
 - Aromatic carbons attached to oxygen will be in the δ 140-160 ppm range.
 - Other aromatic carbons will be found between δ 110-135 ppm.
 - The two methoxy carbons (OCH₃) will be sharp signals around δ 55-62 ppm.
 - The methyl carbon (CH₃) will be upfield, typically δ 15-20 ppm.

Experimental Protocol: NMR Analysis

- Preparation: Dissolve 10-15 mg of **2-Methylveratraldehyde** in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and provides a clean spectral window.
- Standardization: Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are generally sufficient.
- Verification: The resulting spectra should be cross-referenced with the expected chemical shifts and integration ratios to confirm structural integrity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

- Interpretation:
 - A strong, sharp absorption peak between $1680\text{-}1700\text{ cm}^{-1}$ is the most diagnostic signal, corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.
 - Weak bands around 2820 cm^{-1} and 2720 cm^{-1} are characteristic of the C-H stretch of the aldehyde group.
 - Strong C-O stretching bands for the methoxy groups will be visible in the $1200\text{-}1275\text{ cm}^{-1}$ region.
 - C-H stretching from the methyl and methoxy groups will appear just below 3000 cm^{-1} .

Chromatographic Purity Assessment

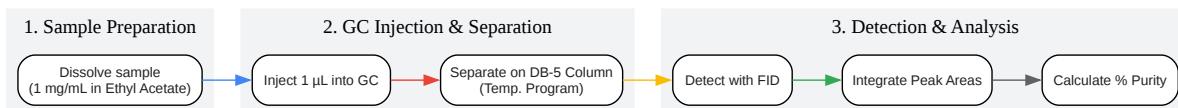
Gas Chromatography (GC) is the preferred method for determining the purity of **2-Methylveratraldehyde** due to its volatility and thermal stability.

Experimental Protocol: GC Purity Analysis

- Sample Preparation: Prepare a stock solution of $\sim 1\text{ mg/mL}$ in high-purity ethyl acetate.
- Instrumentation: Utilize a GC system equipped with a Flame Ionization Detector (FID) and a medium-polarity capillary column (e.g., DB-5 or equivalent).
- Method Parameters:
 - Injector Temperature: $250\text{ }^{\circ}\text{C}$
 - Detector Temperature: $300\text{ }^{\circ}\text{C}$
 - Oven Program: Start at $100\text{ }^{\circ}\text{C}$, hold for 2 minutes, then ramp at $15\text{ }^{\circ}\text{C/min}$ to $280\text{ }^{\circ}\text{C}$ and hold for 5 minutes. Causality: This temperature program ensures good separation from

potential starting materials or byproducts.

- Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total integrated peak area. A pure sample should exhibit a single major peak.



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